REACTION_CXSMILES
|
[CH:1]1(Br)[CH2:3][CH2:2]1.C([Li])(C)(C)C.[Br:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[F:18])[NH2:14].C([Li])CCC.C1([Li])CC1.CCOCC.O=O.[OH-].[NH4+].[Cl-].[NH4+]>O1CCCC1>[CH:1]1([NH:14][C:13]2[CH:15]=[CH:16][C:17]([F:18])=[C:11]([Br:10])[CH:12]=2)[CH2:3][CH2:2]1 |f:4.5,7.8,9.10|
|
Name
|
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
27.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
cuprous cyanide
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
anilinocuprate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclopropyllithium ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Li].CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at -78° C. for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried flask
|
Type
|
ADDITION
|
Details
|
containing 60 ml of anhydrous ethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed to -40° C
|
Type
|
CUSTOM
|
Details
|
Into another flame dried flask
|
Type
|
TEMPERATURE
|
Details
|
This mixture was also cooled to -78° C. under nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
warmed to -40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at -40° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78 ° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
by heating to 35° C. in an oil bath for about 9 hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to -78° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
WASH
|
Details
|
the organic layer was washed three times with 1:1 ammonium hydroxide/ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solution was dried over anhydrous sodium sulfate, suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo and column
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (20% ethyl acetate/hexanes, 1% triethylamine)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=CC(=C(C=C1)F)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |